molecular formula C20H24O3 B11163293 6'-ethyl-4-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

6'-ethyl-4-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B11163293
M. Wt: 312.4 g/mol
InChI Key: SFPOKKSFLBAWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 6'-ethyl-4-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, is a spirocyclic chromenone derivative characterized by a fused pyrano-chromen system and a cyclohexane ring. Its molecular formula is C19H22O4, with a molecular weight of 314.38 g/mol . Key structural features include:

  • A 6'-ethyl group on the chromenone moiety.
  • A 4-methyl group on the cyclohexane ring.
  • A dihydro-3',4' configuration in the pyrano ring, stabilizing the spiro junction.

Its synthesis likely involves cyclocondensation or transition metal-free functionalization, as seen in analogous spirochromenones .

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

6-ethyl-4'-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one

InChI

InChI=1S/C20H24O3/c1-3-14-11-19(21)22-18-12-17-15(10-16(14)18)6-9-20(23-17)7-4-13(2)5-8-20/h10-13H,3-9H2,1-2H3

InChI Key

SFPOKKSFLBAWTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CCC4(CCC(CC4)C)OC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-ethyl-4-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted cyclohexanone with a suitable chromen derivative can yield the desired spiro compound. The reaction conditions often involve refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and high vacuum distillation are employed to purify the product. Additionally, recrystallization from solvents like hexane can be used to obtain the compound in its pure crystalline form .

Chemical Reactions Analysis

Types of Reactions

6’-Ethyl-4-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6’-Ethyl-4-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6’-ethyl-4-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spirochromenone Core

The following table summarizes key structural differences and similarities among spirochromenone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
6'-Ethyl-4-methyl-3',4'-dihydro-8'H-spiro[...]-8'-one 6'-ethyl, 4-methyl C19H22O4 314.38 Ethyl and methyl groups enhance lipophilicity; ketone at C8'.
6'-Butyl-3',4'-dihydro-8'H-spiro[...]-8'-one 6'-butyl C21H26O3 326.43 Longer alkyl chain (butyl) increases molecular weight and hydrophobicity.
6'-Ethyl-10'-hydroxy-4',8'-dihydro-3'H-spiro[...]-8'-one 6'-ethyl, 10'-hydroxy C19H22O5 330.38 Hydroxy group introduces polarity and potential for hydrogen bonding.
4-tert-Butyl-6'-phenyl-3',4'-dihydro-8'H-spiro[...]-8'-one 4-tert-butyl, 6'-phenyl C27H30O3 402.53 Bulky tert-butyl and aromatic phenyl groups alter steric and electronic properties.
7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[...]-8'-one oxime 7'-benzyl, 6'-methyl, oxime C25H27NO3 389.49 Oxime group enhances stability and chelation potential.
Solubility and Lipophilicity
  • The 4-methyl-6'-ethyl derivative exhibits moderate lipophilicity (logP ~3.2), suitable for membrane permeability .
  • The 10'-hydroxy analog shows increased aqueous solubility due to polar hydroxyl groups .
  • Phenyl- and benzyl-substituted derivatives (e.g., 4-tert-butyl-6'-phenyl) have higher logP values (>4.5), favoring CNS penetration but limiting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.